2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide

Description

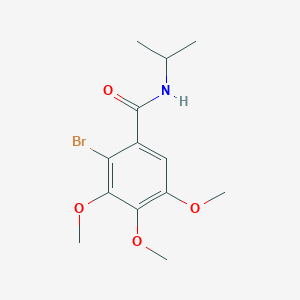

2-Bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide is a benzamide derivative featuring a bromine atom at the 2-position, three methoxy groups at the 3-, 4-, and 5-positions, and an isopropyl (propan-2-yl) substituent on the amide nitrogen (Fig. 1).

Properties

IUPAC Name |

2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO4/c1-7(2)15-13(16)8-6-9(17-3)11(18-4)12(19-5)10(8)14/h6-7H,1-5H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOXNFQJQMSCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=C(C(=C1Br)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide typically involves the bromination of 3,4,5-trimethoxybenzamide followed by the introduction of the propan-2-yl group. One common method is the bromination of 3,4,5-trimethoxybenzamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting bromo compound is then reacted with isopropylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dehalogenated products.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

Substitution: Formation of substituted benzamides.

Oxidation: Formation of quinones.

Reduction: Formation of dehalogenated benzamides.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. The bromine and methoxy groups on the benzene ring can participate in various binding interactions with enzymes or receptors, influencing their activity. The propan-2-yl group attached to the nitrogen atom may also play a role in modulating the compound’s biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide

- Structure : Differs in the amide substituent (4-bromophenyl vs. isopropyl) .

- Synthesis : Reacts 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline in benzene at room temperature .

- Properties : Forms hydrogen-bonded chains in the crystal lattice (N–H···O interactions), enhancing thermal stability .

- Biological Relevance : Likely exhibits distinct solubility and target affinity compared to the isopropyl analog due to aromatic vs. aliphatic substituents.

N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide

- Structure : Contains a salicylamide group (2-hydroxybenzoyl) instead of bromine and isopropyl .

- Synthesis : Prepared via HPLC purification (33% yield, 96.9% purity) .

2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide (SBI-0206965)

- Structure : Incorporates a pyrimidine ring and methylbenzamide, sharing the 3,4,5-trimethoxy motif .

- Biological Activity: Known kinase inhibitor; structural complexity (pyrimidine linkage) may enhance target specificity compared to simpler benzamides .

- Similarity : 57.41% structural similarity to the target compound, suggesting divergent pharmacological profiles .

3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

- Structure : Thiazole ring and methoxyethyl substituent introduce heterocyclic diversity .

- Implications : Thiazole groups often improve metabolic stability and binding affinity, whereas the isopropyl group in the target compound may reduce steric hindrance .

Structural and Functional Data Table

Research Findings and Implications

- Synthetic Flexibility : The 3,4,5-trimethoxybenzoyl chloride scaffold allows modular derivatization with diverse amines, enabling rapid SAR exploration .

- Biological Performance : Bromine at C2 may enhance electrophilic reactivity, while the isopropyl group balances steric effects and lipophilicity, critical for blood-brain barrier penetration .

- Crystallography : Tools like Mercury (CCDC) facilitate comparative analysis of hydrogen-bonding patterns and crystal packing, essential for formulation studies .

Biological Activity

2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide is an organic compound with the molecular formula . It features a unique chemical structure that includes a bromine atom and three methoxy groups attached to a benzene ring, along with a propan-2-yl group linked to the nitrogen atom of the benzamide. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of bromine and methoxy groups allows for various binding interactions with enzymes and receptors, which can modulate their activity. The propan-2-yl group may also influence the compound's pharmacological effects by enhancing its lipophilicity and membrane permeability.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on structurally related benzamide derivatives have shown efficacy against a range of bacterial and fungal pathogens. These findings suggest that the compound may possess similar antimicrobial capabilities, warranting further investigation into its potential as an antimicrobial agent .

Anticancer Activity

Preliminary studies suggest that this compound may also exhibit anticancer properties. Compounds containing benzamide structures have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways through which this compound exerts its anticancer effects remain to be fully elucidated but are likely related to its interactions with key regulatory proteins involved in cell growth and survival .

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, a comparative analysis is essential. Below is a summary table highlighting key characteristics of this compound compared to related benzamides.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine and three methoxy groups | Potential antimicrobial and anticancer activity |

| 3,4,5-trimethoxybenzamide | No bromine substitution | Moderate antimicrobial activity |

| 2-bromo-3,4,5-trimethoxybenzene | Bromine substitution only | Limited biological activity |

This table illustrates that while this compound shares structural similarities with other compounds, its unique combination of functional groups may confer distinct biological properties.

Study on Anticancer Activity

In a notable study examining the anticancer potential of benzamide derivatives, researchers found that compounds with similar structures to this compound were effective against various cancer cell lines. The study utilized assays measuring cell viability and apoptosis rates in response to treatment with these compounds. Results indicated a significant reduction in cell viability at specific concentrations, suggesting that further exploration of this compound's anticancer properties could be fruitful .

Antimicrobial Efficacy Testing

Another study focused on the antimicrobial efficacy of benzamide derivatives against common pathogenic bacteria. The results demonstrated that certain derivatives exhibited strong inhibitory effects on bacterial growth. Given the structural similarities between these derivatives and this compound, it is hypothesized that this compound may also display comparable antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.